molecular formula C12H10ClF3N2OS B13188348 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide

2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide

Cat. No.: B13188348
M. Wt: 322.73 g/mol
InChI Key: OHZGUYINVORFOI-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide is a complex organic compound that features a benzothiazole ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 2-(2-aminoethyl)-5-(trifluoromethyl)benzothiazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the benzothiazole ring can bind to various enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives with different substituents. For example:

The uniqueness of 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClF3N2OS

Molecular Weight

322.73 g/mol

IUPAC Name

2-chloro-N-[2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C12H10ClF3N2OS/c13-6-10(19)17-4-3-11-18-8-5-7(12(14,15)16)1-2-9(8)20-11/h1-2,5H,3-4,6H2,(H,17,19)

InChI Key

OHZGUYINVORFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCNC(=O)CCl

Origin of Product

United States

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